Source: AZD3965-d3 is derived from the original compound AZD3965, which was developed by AstraZeneca. It is specifically designed to inhibit monocarboxylate transporter 1, a protein involved in lactate transport across cell membranes.
Classification: AZD3965-d3 falls under the category of antineoplastic agents. It targets metabolic pathways in cancer cells, making it a candidate for therapeutic intervention in various malignancies, particularly those with high lactate production such as diffuse large B-cell lymphoma and Burkitt's lymphoma.
Methods: The synthesis of AZD3965-d3 involves several steps typical of pharmaceutical development. The compound is synthesized using techniques such as:
Structure: The molecular structure of AZD3965-d3 retains the core framework of AZD3965 but includes deuterium atoms at specific positions. This modification aids in distinguishing it from non-deuterated forms during experimental analysis.
Data: The compound's molecular formula is CHDNO, indicating the presence of deuterium. The molecular weight is slightly increased due to the incorporation of deuterium isotopes.
Reactions: The primary chemical reaction involving AZD3965-d3 is its interaction with monocarboxylate transporter 1. Upon binding, it inhibits lactate transport, leading to an accumulation of lactate within cancer cells. This action disrupts the metabolic processes that allow tumor cells to thrive in hypoxic conditions.
Technical Details: In vitro studies demonstrate that AZD3965-d3 effectively reduces cell proliferation in monocarboxylate transporter 1-expressing cancer cell lines by inducing cytostasis and promoting apoptosis through metabolic disruption.
Process: The mechanism of action for AZD3965-d3 involves:
Data: Studies have shown that treatment with AZD3965-d3 results in significant cytotoxic effects on various lymphoma cell lines with high expression of monocarboxylate transporter 1 .
Physical Properties:
Chemical Properties:
Relevant data indicate that AZD3965-d3 maintains its inhibitory activity across various concentrations while demonstrating minimal toxicity towards normal cells expressing lower levels of monocarboxylate transporter 1 .
AZD3965-d3 has significant potential applications in scientific research and therapeutic development:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3